molecular formula C19H15F3IN3O B132129 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide CAS No. 926922-18-1

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

カタログ番号: B132129
CAS番号: 926922-18-1
分子量: 485.2 g/mol
InChIキー: WDDHGZLDAZNYLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H15F3IN3O and its molecular weight is 485.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a candidate for cancer therapy and other therapeutic applications. Its complex structure includes various functional groups that contribute to its biological activity.

  • Molecular Formula : C19H15F3IN3O
  • Molecular Weight : 485.2 g/mol
  • CAS Number : 926922-18-1
  • Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its interactions with various molecular targets, which include:

  • Protein Kinases : It has shown potential as an inhibitor of several kinases involved in cancer progression.
  • Cell Cycle Regulation : The compound may influence cell cycle checkpoints, leading to apoptosis in malignant cells.
  • Signal Transduction Pathways : It interacts with pathways such as MAPK/ERK, which are crucial for cell growth and differentiation .

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds in the indazole class, suggesting that this compound may exhibit comparable effects. For instance:

  • Compounds with similar scaffolds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
CompoundTargetIC50 (nM)Reference
81cPLK4<10
82aPim Kinases0.4 - 1.1
83MM1.S (myeloma)640

The compound is believed to induce apoptosis through:

  • Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to downregulate proteins that prevent apoptosis, facilitating cancer cell death.
  • Activation of Caspases : Promoting the caspase cascade, which is crucial for the execution phase of cell apoptosis.

Case Studies

A notable case study involving indazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo. For example, a related compound (CFI-400945) effectively inhibited HCT116 colon cancer growth in mouse models, supporting the hypothesis that structurally similar compounds could yield beneficial outcomes in clinical settings .

Toxicological Profile

While specific toxicity data for this compound is limited, structural analogs have undergone extensive toxicological evaluations. These studies often assess:

  • Cytotoxicity : Evaluated through MTT assays across various normal and cancerous cell lines.
  • Genotoxicity : Assessed using standard assays to determine potential DNA damage.

科学的研究の応用

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor . Kinases play crucial roles in cell signaling and regulation, making them targets for cancer therapy. This compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation.

Kinase Target Mechanism of Action Potential Impact
EGFRInhibition of phosphorylationReduces tumor growth
JAK2Modulates immune responsePotential use in autoimmune diseases
PI3K/AktAffects cell survival pathwaysInduces apoptosis in cancer cells

Anticancer Properties

Research indicates that 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to target multiple signaling pathways enhances its effectiveness as an anticancer agent.

Case Study Example:

In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM, indicating its potential for further development as a therapeutic agent .

Role in Immunology

The compound also shows promise in the field of immunology. Its interaction with immune signaling pathways may provide insights into developing therapies for inflammatory diseases. By modulating pathways such as JAK/STAT and NF-kB, it could help manage conditions characterized by excessive inflammation.

Pathway Effect of Compound Therapeutic Potential
JAK/STATInhibition of cytokine signalingTreatment for autoimmune disorders
NF-kBReduction in inflammatory responseManagement of chronic inflammation

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying protein interactions and cellular processes. Its unique structure allows researchers to investigate the effects of kinase inhibition on various cellular functions, including cell cycle regulation and apoptosis.

特性

IUPAC Name

3-iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3IN3O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDHGZLDAZNYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590823
Record name 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926922-18-1
Record name 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-iodo-4-methylbenzoic acid (1.31 g, 5 mmol) in SOCl2 (10 mL) was refluxed for 2 hrs, then evaporated in vacuo to remove residual SOCl2. The residue was dissolved in 5 mL anhydrous THF and added to a solution of DIPEA (0.77 g, 6 mmol), 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.21 g, 5 mmol) and DMAP (24 mg) in 10 mL anhydrous THF in dropwise. The result mixture was stirred at rt for 20 hrs, and evaporated in vacuo. To the residue water was added and extracted with EtOAc (50 mL×3) then CH2Cl2. The combined organic layers were evaporated in vacuo to give crude product. The crude product was triturated with CH2Cl2/EtOAc to give the title compound 2.04 g as a colorless solid (84.3%). 1H NMR (300 MHz, DMSO-d6) δ: 10.67 (1H, s), 8.46 (1H, d, J=1.5 Hz), 8.27 (1H, s), 8.21 (1H, s), 8.14 (1H, s), 7.93-7.96 (1H, dd, J=1.5 and 7.5 Hz), 7.74 (1H, s), 7.50-7.55 (2H, m), 2.46 (3H, s), 2.19 (3H, s). LCMS: m/z [M+H]+ 486.0211.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
84.3%

Synthesis routes and methods II

Procedure details

3-Iodo-4-methylbenzoic acid (2.62 g, 10 mmol) was refluxed in SOCl2 (10 mL) for 1 h. The volatile components were removed on a rotavap and the residue was dissolved in benzene (10 mL), concentrated to dryness on a rotavap and further dried under vacuum. The resulting acyl chloride was added to a solution 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (2.46 g, 10.2 mmol), N,N-diisopropylethylamine (1.56 g, 12 mmol), and a catalytic amount of DMAP in THF (20 mL). After stirring at rt for 2 h, the reaction was quenched with water. EtOAc was added and the layers separated. The combined organic layers were concentrated to dryness and used without purification in next step.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Add 2 drops of DMF into 628 mg 3-iodo-4-methylbenzoic acid (2.2 mmol) in 20 mL SOCl2 and reflux for 2 h. After vacuum evaporation of SOCl2, add 6.0 mL anhydrous THF and get the pale yellow solution. Dissolve the product from step 1, 524 mg 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine (2.0 mmol) in 6.0 mL anhydrous THF and add 10 mmol Et3N, and the pale yellow solution prepared previously is added drop wise till it is all added. The reaction mixture rises to room temperature for 1 hr. The reaction was quenched with addition of brine and extracted with EtOAc. The combined extraction organic layers was dried and concentrated under vacuum, the residue was purified through column chromatography to afford 873 mg desired product. (90%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
628 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。